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Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408 Get Quote

Introduction
Methyl 3-amino-6-bromopicolinate is a strategically functionalized heterocyclic compound

that has emerged as a pivotal intermediate in modern medicinal chemistry. Its structure,

featuring a pyridine core embellished with a bromine atom, an amino group, and a methyl ester,

offers a trifecta of reactive sites. This unique arrangement allows for sequential and site-

selective modifications, making it an exceptionally valuable building block for constructing

complex molecular architectures.[1][2] The bromine atom at the 6-position serves as a versatile

handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial

carbon-carbon and carbon-nitrogen bonds.[1][3] Concurrently, the amino and ester groups

provide avenues for further derivatization, such as amide bond formation or scaffold

modification. These attributes make Methyl 3-amino-6-bromopicolinate a sought-after

precursor in the synthesis of novel therapeutic agents, particularly in the fields of oncology,

antimicrobials, and anti-inflammatory drug discovery.[1][2] This guide provides an in-depth

analysis of its properties, safety protocols, and detailed methodologies for its application in key

synthetic transformations.

Compound Profile and Physicochemical Properties
A thorough understanding of the intermediate's properties is fundamental to its effective use in

synthesis.
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Property Value Source(s)

IUPAC Name
methyl 3-amino-6-bromo-2-

pyridinecarboxylate
[4]

Synonyms
Methyl 3-amino-6-

bromopyridine-2-carboxylate
[5][6]

CAS Number 866775-09-9 [4][5][7]

Molecular Formula C₇H₇BrN₂O₂ [1][5]

Molecular Weight 231.05 g/mol [1][5]

Appearance White to off-white solid/powder [4][8]

Melting Point 179 - 181 °C [8]

Storage Conditions
Store at 2-8°C in a dark place

under an inert atmosphere.
[4][5][7]

Safety and Handling
Proper handling is critical to ensure laboratory safety. Methyl 3-amino-6-bromopicolinate
should be handled in accordance with good industrial hygiene and safety practices.[9]

Hazard Identification:

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Precautionary Measures:

P261: Avoid breathing dust, fumes, or vapors.[4]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4]

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[9] Eyewash stations and safety showers must be readily accessible.[9]

Storage and Disposal: Store in a tightly sealed, suitable container in a dry, cool, and well-

ventilated place.[9] Dispose of waste material in accordance with local, state, and federal

regulations.

Core Synthetic Application: Suzuki-Miyaura
Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of C-C bonds between the bromine-bearing sp² carbon of the picolinate and an

organoboron reagent.[10][11] This reaction is highly valued for its functional group tolerance

and relatively mild conditions, making it ideal for the late-stage functionalization of complex

molecules.[12]

Principle and Rationale
The reaction proceeds via a palladium catalytic cycle. The choice of catalyst, ligand, base, and

solvent is critical for achieving high yields, especially with heteroaromatic substrates.

Catalyst System: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like

Pd(OAc)₂, initiates the cycle.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)

are crucial for promoting both the initial oxidative addition of the aryl bromide and the final

reductive elimination step, which can be challenging for heteroaryl substrates.[12]

Base: A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid, forming a

more nucleophilic boronate species that facilitates the key transmetalation step.[11][13]

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly

used to dissolve both the organic and inorganic reagents.[10][12]
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Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol provides a robust starting point for coupling Methyl 3-amino-6-bromopicolinate
with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

Methyl 3-amino-6-bromopicolinate (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)

1,4-Dioxane, anhydrous

Water, degassed
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Schlenk flask or microwave vial

Procedure:

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

Methyl 3-amino-6-bromopicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂

(2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1

ratio (e.g., 4 mL dioxane, 1 mL water per mmol of limiting reagent).

Degassing: Briefly degas the heterogeneous mixture by bubbling argon through the

suspension for 5-10 minutes.

Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring. For

microwave-assisted reactions, seal the vial and heat to 120-150 °C for 15-60 minutes.[12]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 4-24 hours).[10][12]

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter

through a pad of Celite® to remove palladium black and inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.[10][14]

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

coupled product.
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Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
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Core Synthetic Application: Buchwald-Hartwig
Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of

C-N bonds, coupling the aryl bromide with a primary or secondary amine.[15] This method has

revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, by

offering a broad substrate scope and avoiding the harsh conditions of classical methods.[16]

[17]

Principle and Rationale
The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an

organoboron reagent.

Catalyst System: A combination of a palladium source, such as

tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a bulky, electron-rich phosphine

ligand is essential.[16] Ligands like Xantphos or BINAP are effective because they facilitate

the reductive elimination step from the Pd(II)-amido intermediate, which is often the rate-

limiting step.[15][16][18]

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to

coordinate to the palladium center.[17] Sodium tert-butoxide (NaOtBu) is a common choice

for this purpose.[16]

Substrate Considerations: The 3-amino group on the picolinate ring could potentially

coordinate with the palladium catalyst. The use of bulky ligands helps to mitigate this

potential inhibition and favors the desired catalytic cycle.[17]
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Buchwald-Hartwig Catalytic Cycle
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Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig
Amination
This protocol describes a general procedure for the amination of Methyl 3-amino-6-
bromopicolinate.

Materials:

Methyl 3-amino-6-bromopicolinate (1.0 equiv)

Primary or secondary amine (1.2-1.5 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-3 mol%)

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-6 mol%)

Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

Toluene or 1,4-Dioxane, anhydrous

Schlenk tube or sealed vial
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Procedure:

Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4

mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.[16]

Reagent Addition: Add Methyl 3-amino-6-bromopicolinate (1.0 equiv) and the desired

amine (1.2 equiv).

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of

0.1-0.2 M with respect to the limiting reagent.[16]

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.[16]

Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 12-24

hours).[16]

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter

through a pad of Celite®.

Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride

(NH₄Cl) to quench the base, followed by water and brine. Dry the organic layer over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]

Purification: Purify the crude residue by flash column chromatography on silica gel to afford

the desired N-aryl product.[16]
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Figure 4: Experimental workflow for the Buchwald-Hartwig amination protocol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1389408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Methyl 3-amino-6-bromopicolinate is a high-value, versatile intermediate whose utility is

unlocked through well-established synthetic methodologies. Its capacity for selective

functionalization via palladium-catalyzed cross-coupling reactions makes it an indispensable

tool for medicinal chemists. The protocols detailed herein for Suzuki-Miyaura and Buchwald-

Hartwig reactions provide a reliable foundation for researchers to construct diverse libraries of

novel compounds, accelerating the pace of drug discovery and development. By understanding

the principles behind these transformations and adhering to rigorous experimental technique,

scientists can effectively harness the synthetic potential of this powerful building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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